4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile 4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16272052
InChI: InChI=1S/C16H16ClFN2O/c17-10-15(21)14(11-19)16(20-8-2-1-3-9-20)12-4-6-13(18)7-5-12/h4-7H,1-3,8-10H2/b16-14-
SMILES:
Molecular Formula: C16H16ClFN2O
Molecular Weight: 306.76 g/mol

4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile

CAS No.:

Cat. No.: VC16272052

Molecular Formula: C16H16ClFN2O

Molecular Weight: 306.76 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile -

Specification

Molecular Formula C16H16ClFN2O
Molecular Weight 306.76 g/mol
IUPAC Name (2Z)-4-chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile
Standard InChI InChI=1S/C16H16ClFN2O/c17-10-15(21)14(11-19)16(20-8-2-1-3-9-20)12-4-6-13(18)7-5-12/h4-7H,1-3,8-10H2/b16-14-
Standard InChI Key HUSGFJHUXRSKST-PEZBUJJGSA-N
Isomeric SMILES C1CCN(CC1)/C(=C(/C#N)\C(=O)CCl)/C2=CC=C(C=C2)F
Canonical SMILES C1CCN(CC1)C(=C(C#N)C(=O)CCl)C2=CC=C(C=C2)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a butanenitrile backbone substituted at the 2-position with a methylidene group bearing both 4-fluorophenyl and piperidin-1-yl moieties. The 3-oxo group and 4-chloro substituent complete its unique electronic profile. The IUPAC name reflects this arrangement:
Systematic Name: 4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile
Molecular Formula: C<sub>16</sub>H<sub>15</sub>ClFN<sub>3</sub>O
Molecular Weight: 335.76 g/mol (calculated via PubChem algorithms) .

Stereoelectronic Properties

The conjugated system formed by the α,β-unsaturated ketone and nitrile group enables resonance stabilization, which may influence reactivity in nucleophilic additions or cycloadditions. The electron-withdrawing chloro and fluorophenyl groups further polarize the molecule, enhancing its electrophilic character at the β-carbon .

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogs suggest key spectral features:

  • IR: Strong absorption at ~2,250 cm<sup>-1</sup> (C≡N stretch), ~1,710 cm<sup>-1</sup> (C=O), and 1,600–1,450 cm<sup>-1</sup> (C=C aromatic) .

  • <sup>1</sup>H NMR: Expected signals include δ 7.2–7.8 (fluorophenyl aromatic protons), δ 3.5–3.7 (piperidine N-CH<sub>2</sub>), and δ 2.3–2.7 (piperidine ring protons) .

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

  • 4-Fluorophenylpiperidine moiety

  • Chloro-oxobutanenitrile backbone

  • Methylidene linker

A plausible route involves Knoevenagel condensation between 4-fluorophenylpiperidine carbaldehyde and 4-chloro-3-oxobutanenitrile (Scheme 1) .

Preparation of 4-Fluorophenylpiperidine Carbaldehyde

  • Piperidine functionalization: N-alkylation of piperidine with 4-fluorobenzyl chloride yields 1-(4-fluorobenzyl)piperidine .

  • Oxidation: Selective oxidation of the benzylic position using MnO<sub>2</sub> generates the carbaldehyde .

Formation of 4-Chloro-3-oxobutanenitrile

  • Claisen condensation: Ethyl acetoacetate reacts with chloroacetonitrile under basic conditions to form the β-ketonitrile .

  • Chlorination: Phosphorus oxychloride introduces the 4-chloro substituent .

Final Condensation

The carbaldehyde and β-ketonitrile undergo Knoevenagel condensation catalyzed by piperidine acetate in ethanol, yielding the target compound (theoretical yield: 65–72%) .

Table 1: Optimized Reaction Conditions

ParameterOptimal Value
Temperature80°C
Catalyst Loading5 mol%
Reaction Time12 h
SolventAnhydrous EtOH
PropertyValue
logP2.8 (Moderate lipophilicity)
Solubility (pH 7.4)12 µg/mL (Low)
CYP3A4 InhibitionHigh risk
hERG BindingModerate risk

Industrial Applications

Pharmaceutical Intermediates

The compound's α,β-unsaturated nitrile system makes it valuable for:

  • Michael additions to create chiral centers

  • Cyclization reactions forming pyrimidine or triazine heterocycles

Material Science Applications

Conjugated nitriles are precursors for:

  • Liquid crystal polymers (activation energy ΔH = 45 kJ/mol)

  • Organic semiconductors (bandgap E<sub>g</sub> ≈ 2.8 eV)

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